Field: Biochemistry
Application: N-CECS has been studied for its antioxidant properties and bile acid binding capacity.
Field: Supramolecular Chemistry
Methods: Not specified.
Field: Surface Chemistry
Field: Inorganic Chemistry
Field: Materials Science
Results: Depending on the cross-linking density, the complete dissolution time of the fabricated hydrogels varied from 28 h to 11 days.
N-(2-carboxyethyl)-N-methyl-beta-alanine is an aminocarboxylic acid derivative with the molecular formula C7H13NO4. This compound features a beta-alanine backbone modified with a carboxyethyl and a methyl group, making it a unique member of the beta-alanine family. It appears as a white solid and is soluble in water, which enhances its utility in various applications. The compound is notable for its potential to form stable complexes with metal ions, contributing to its role in various chemical and biological processes.
These reactions are essential for synthesizing derivatives and modifying the compound for specific applications.
Several methods exist for synthesizing N-(2-carboxyethyl)-N-methyl-beta-alanine:
These methods highlight the versatility of beta-alanine as a starting material for synthesizing various derivatives.
N-(2-carboxyethyl)-N-methyl-beta-alanine has several applications across different fields:
Studies on similar compounds indicate that N-(2-carboxyethyl)-N-methyl-beta-alanine may interact effectively with metal ions:
Several compounds share structural similarities with N-(2-carboxyethyl)-N-methyl-beta-alanine. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Key Features |
---|---|---|
Beta-Alanine | Amino Acid | Simple structure; involved in muscle metabolism |
N-(2-Carboxyethyl)-Beta-Alanine | Amino Acid Derivative | Enhanced chelation properties; used in agriculture |
N-Methyl-Glycine | Amino Acid | Methylated version of glycine; involved in neurotransmission |
N-(2-Carboxyethyl)-Iminodiacetic Acid | Chelating Agent | Stronger metal ion complexation; biodegradable |
N-(2-carboxyethyl)-N-methyl-beta-alanine stands out due to its specific modifications that enhance its biological activity and utility as a chelating agent compared to its analogs.